Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 5-oxa-9-azaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like chloroform or methanol, and the process may require specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium on carbon for hydrogenation, di-tert-butyl dicarbonate for protection reactions, and triethylamine as a base . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spiro structure but differs in the functional groups attached to the rings.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a hydroxyl group, which imparts different chemical properties and reactivity.
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: This compound is used in the preparation of diaminopyrimidines as EGFR inhibitors.
The uniqueness of tert-butyl 5-oxa-9-azaspiro[3
Properties
IUPAC Name |
tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-7-12(8-9)13-5-4-6-15-12/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJRSHXKZWKSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)NCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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